(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
Scientific Research Applications
Complex Formation and Acid-Base Properties
A study on the acid-base properties and complex-forming ability of related pyrimidinone compounds, specifically 4,6-dimethyl-2-(1H)-pyrimidinone (thione), revealed their interaction with dysprosium(III) tris(acetylacetonate), highlighting the compound's basicity and coordination behavior without deprotonation. This suggests potential applications in the development of complex compounds with specific metal ions for various scientific purposes (Pod''yachev et al., 1994).
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of derivatives of similar compounds and evaluating their antimicrobial activities. For instance, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime exhibited significant antimicrobial activity against bacterial and fungal strains (Mallesha & Mohana, 2014). Another study synthesized novel pyrazole derivatives with potential antimicrobial and anticancer agents, suggesting the versatility of these compounds in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Potency
Research on the synthesis and antioxidant potency of related piperidin-4-one derivatives, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has demonstrated significant antioxidant efficacy, highlighting the potential of these compounds in developing antioxidant agents (Dineshkumar & Parthiban, 2022).
Structural and Theoretical Studies
The title compound's derivatives have been characterized by various spectroscopic techniques, and their structural, thermal, optical, and etching properties have been studied extensively. Such studies offer insights into the compound's potential applications in materials science and theoretical chemistry (Karthik et al., 2021).
Properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-8-15(23-10-11)17(21)20-6-4-14(5-7-20)22-16-9-12(2)18-13(3)19-16/h8-10,14H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARQEDHBHKVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.